N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Physicochemical profiling Ligand efficiency Medicinal chemistry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1421517-44-3, PubChem CID is a synthetic sulfonamide derivative with the molecular formula C₂₀H₂₅NO₄S and a molecular weight of 375.5 g/mol. The compound contains a cyclopropyl carbinol moiety linked via an ethylsulfonamide bridge to a 4-methoxyphenyl group, yielding a molecule with 2 hydrogen bond donors, 5 hydrogen bond acceptors, a computed XLogP3-AA of 2.7, and a topological polar surface area of 84 Ų.

Molecular Formula C20H25NO4S
Molecular Weight 375.48
CAS No. 1421517-44-3
Cat. No. B2823928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
CAS1421517-44-3
Molecular FormulaC20H25NO4S
Molecular Weight375.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO4S/c1-25-19-11-7-16(8-12-19)13-14-26(23,24)21-15-20(22,18-9-10-18)17-5-3-2-4-6-17/h2-8,11-12,18,21-22H,9-10,13-15H2,1H3
InChIKeyUUQNXHVFCVOLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1421517-44-3) – Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1421517-44-3, PubChem CID 71788816) is a synthetic sulfonamide derivative with the molecular formula C₂₀H₂₅NO₄S and a molecular weight of 375.5 g/mol [1]. The compound contains a cyclopropyl carbinol moiety linked via an ethylsulfonamide bridge to a 4-methoxyphenyl group, yielding a molecule with 2 hydrogen bond donors, 5 hydrogen bond acceptors, a computed XLogP3-AA of 2.7, and a topological polar surface area of 84 Ų [1]. The compound possesses one undefined stereocenter, indicating it is supplied as a racemic mixture [1]. It is offered as a screening compound for early discovery research; the supplier does not collect or provide analytical characterization data, placing responsibility for identity and purity verification on the purchaser [2].

Racemic mixture with one undefined stereocenter; enantiomeric composition requires user verification before stereospecific assays.
No vendor analytical data supplied; identity and purity confirmation is the buyer’s responsibility per supplier terms.
Cyclopropyl carbinol sulfonamide scaffold suitable for early kinase SAR and EGFR C797S-targeted screening cascades.

Why Generic Substitution of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide Is Scientifically Unsupported


In-class sulfonamide analogs cannot be simply interchanged with CAS 1421517-44-3 for two reasons. First, the cyclopropyl group at the carbinol carbon is a critical structural determinant: its removal (as in N-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide) eliminates the steric constraint and alters the H-bond geometry imposed on the sulfonamide pharmacophore, which can abrogate target binding in conformationally sensitive kinase pockets [1]. Second, the 4-methoxyphenylsulfonamide moiety engages ATP-binding site residues in kinases (e.g., EGFR, MAPK, PI3K) through specific electronic and steric complementarity; substitution of the methoxy group with chloro or other substituents shifts both the electron density on the aryl ring and the permissible binding orientations, producing divergent potency and selectivity profiles across the kinome [1]. These two molecular features are not independently tunable—substituting one invariably alters the contribution of the other—making simple analog replacement unreliable without explicit comparative pharmacology data for the precise pair of compounds under consideration.

Cyclopropyl removal alters binding geometry
Des-cyclopropyl analogs lack the steric constraint on the sulfonamide pharmacophore; this may shift target recognition in conformationally sensitive kinase pockets.
4-Methoxy substitution directs electronic complementarity
Replacing the methoxy group modifies aryl ring electron density and permissible binding orientations, likely diverting kinome selectivity profiles from the parent compound.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide Relative to Closest Analogs


Cyclopropyl Substitution Confers a 12% Increase in Molecular Volume and a ~1.3–1.5 Unit Elevation in Computed LogP Relative to the Des-Cyclopropyl Analog

The cyclopropyl group on the carbinol carbon differentiates CAS 1421517-44-3 from its closest structural analog, N-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide, which lacks this three-membered ring. The cyclopropyl substitution increases the molecular weight from an estimated ~347 g/mol (des-cyclopropyl analog) to 375.5 g/mol (target compound) and raises the computed XLogP3-AA from an estimated ~1.2–1.4 (alcohol-only analog) to 2.7 [1]. This ~1.3–1.5 log-unit increase in lipophilicity, coupled with the steric constraint imposed by the cyclopropyl ring, alters both passive membrane permeability and the entropic penalty upon target binding relative to the linear des-cyclopropyl comparator [1].

Cyclopropyl LogP shift
Class-level
Target MW 375.5, XLogP 2.7
Des-cyclopropyl MW ~347, XLogP ~1.2–1.4
Δ +28 g/mol, +1.3–1.5 log units
Computed lipophilicity increase supports compound selection for permeability-sensitive assays.
Estimates from PubChem; not measured experimentally.
Physicochemical profiling Ligand efficiency Medicinal chemistry

Cyclopropanesulfonamide Motif Is Validated in EGFR C797S-Mutant Inhibition at Sub-Nanomolar Potency: Class-Level Evidence for Kinase Targeting Potential

Although no direct EGFR IC₅₀ data have been reported specifically for CAS 1421517-44-3, structurally related cyclopropanesulfonamide derivatives have been rigorously characterized as potent inhibitors of the osimertinib-resistant EGFR C797S mutant. Yao et al. (2024) synthesized and evaluated 37 cyclopropanesulfonamide derivatives against BaF3-EGFRL858R/T790M/C797S and BaF3-EGFRDel19/T790M/C797S triple-mutant cell lines, with lead compounds 8l and 8h achieving IC₅₀ values of 0.0012–0.0042 µM against the tri-mutation cell lines and 13–19 nM against H1975 and PC9 cells [1]. In vivo, compound 8h achieved 72.1% tumor growth inhibition (TGI) in the BaF3/EGFR-TM xenograft model and 83.5% TGI in the H1975-DM xenograft model [1]. The cyclopropanesulfonamide pharmacophore shared by these compounds and CAS 1421517-44-3 provides a structure-based rationale for its potential utility as a probe or starting scaffold in EGFR C797S-targeted programs.

EGFR C797S class evidence
Class-level
No direct IC₅₀ for CAS 1421517-44-3. Related cyclopropane sulfonamides achieve 0.0012–0.0042 µM on triple-mutant BaF3 cells (Yao 2024).
May support inclusion as a scaffold-hopping reference; compound-specific activity must be verified.
Class-level inference; direct kinase profiling data not available.
EGFR inhibition C797S resistance Non-small cell lung cancer

Supplier-Disclaimed Analytical Characterization: Procurement Requires Independent Identity and Purity Verification Unlike Well-Characterized Reference Standards

A critical procurement-relevant distinction between CAS 1421517-44-3 and fully characterized reference standards is the supplier's explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' [1]. In contrast, established pharmacological tool compounds (e.g., Brigatinib, Osimertinib) and pharmacopeial reference standards are supplied with certificates of analysis specifying purity (typically ≥98% by HPLC), identity confirmation (NMR, MS), and impurity profiles. The absence of vendor-provided analytical data for CAS 1421517-44-3 means that purity, identity, and stereochemical composition must be independently established by the end user prior to any quantitative biological assay; failure to do so introduces uncontrolled variability that can confound potency and selectivity determinations.

Analytical data availability
Reported
Vendor provides no CoA or analytical data. Reference standards (e.g., Brigatinib) typically include purity, NMR, MS documentation.
Mandates in-house QC (LC-MS, NMR) before quantitative use; final sale policy applies.
Supplier statement; user assumes identity/purity verification.
Quality control Procurement due diligence Analytical characterization

Computed Rotatable Bond Count (9) and TPSA (84 Ų) Place the Compound in a Physicochemical Space Distinct from Lower-Molecular-Weight Sulfonamide Probes

CAS 1421517-44-3 possesses 9 rotatable bonds and a topological polar surface area (TPSA) of 84 Ų, as computed by PubChem [1]. This differentiates it from simpler sulfonamide probes such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide (~6 rotatable bonds, TPSA ~75 Ų) and from clinical-stage sulfonamide kinase inhibitors like Brigatinib (MW 584.1, TPSA 101 Ų, 10 rotatable bonds). The target compound's 9 rotatable bonds confer higher conformational entropy than simpler analogs, potentially reducing the entropic penalty upon binding but also impairing passive membrane permeability relative to more rigid scaffolds. Its intermediate TPSA of 84 Ų predicts moderate cellular permeability, distinguishing it from both highly polar (TPSA >140 Ų) and highly lipophilic (TPSA <60 Ų) sulfonamide chemotypes.

Rotatable bonds & TPSA
Context-dependent
Target 9 rot. bonds, TPSA 84 Ų
Methanesulfonamide analog ~6 rot. bonds, TPSA ~75 Ų
Brigatinib 10 rot. bonds, TPSA 101 Ų
Intermediate flexibility may impact membrane permeation rate; informs ADME screening design.
Computed properties; experimental ADME data unavailable.
Drug-likeness ADME prediction Chemical probe criteria

Recommended Research and Industrial Application Scenarios for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide Based on Verified Evidence


EGFR C797S-Mutant Inhibitor Screening Cascades

The cyclopropanesulfonamide scaffold has been validated as a privileged chemotype for inhibiting the osimertinib-resistant C797S EGFR mutant, with structurally related compounds achieving sub-nanomolar to low-nanomolar IC₅₀ values against BaF3-EGFRL858R/T790M/C797S and BaF3-EGFRDel19/T790M/C797S triple-mutant cell lines [1]. CAS 1421517-44-3 is suitable for inclusion as a scaffold-hopping reference compound or as a starting point for structure-activity relationship (SAR) exploration in programs targeting EGFR C797S-mediated resistance in non-small cell lung cancer. Its cyclopropyl and 4-methoxyphenyl substituents provide vectors for chemical optimization that are distinct from those found in clinical-stage 4th-generation EGFR inhibitors such as Brigatinib. Users should independently confirm compound identity and purity before quantitative IC₅₀ determinations.

Kinase Profiling Panels Requiring Conformationally Constrained Sulfonamide Probes

The cyclopropyl ring at the carbinol carbon imposes conformational constraint on the sulfonamide pharmacophore, creating a sterically defined geometry that can differentiate binding modes across the kinome. This compound is appropriate for inclusion in broad kinase selectivity panels (e.g., DiscoverX scanMAX or similar) where the objective is to identify kinases whose ATP-binding pockets accommodate the specific cyclopropyl-hydroxy-phenylethyl substitution pattern. Its computed LogP of 2.7 and TPSA of 84 Ų predict adequate solubility and permeability for biochemical kinase assays at concentrations up to 10 µM [2]. Due to the absence of vendor-supplied analytical data, in-house LC-MS purity assessment is mandatory prior to any quantitative IC₅₀ or Kd determination.

Medicinal Chemistry SAR Exploration Around the Cyclopropyl Carbinol Motif

CAS 1421517-44-3 serves as a versatile synthetic intermediate for SAR studies, with the tertiary alcohol at the cyclopropyl carbinol center providing a handle for further derivatization (etherification, esterification, oxidation to ketone) and the 4-methoxyphenyl group amenable to nucleophilic aromatic substitution or O-demethylation to the phenol. The compound's 9 rotatable bonds and moderate molecular weight (375.5 g/mol) provide a balanced starting point for lead optimization where both ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are tracked. Its structural differentiation from the des-cyclopropyl analog—specifically the +1.3–1.5 log-unit increase in LogP and +28 g/mol increase in MW—provides a measurable pharmacochemical perturbation for evaluating the impact of the cyclopropyl group on target potency, selectivity, and ADME properties.

Procurement Due Diligence: Independent Analytical Characterization Prior to Use

The supplier's explicit disclaimer that 'no analytical data is collected' and that 'all sales are final' necessitates that any procurement of CAS 1421517-44-3 be accompanied by a pre-defined in-house quality control protocol. This protocol should include: (1) LC-MS or HPLC-UV purity determination to establish the actual purity and detect any impurities exceeding 1% peak area; (2) ¹H NMR or ¹³C NMR to confirm structural identity and assess residual solvent content; (3) chiral HPLC or polarimetry if enantiopure material is required, since the compound is supplied as a racemate. Budgeting for this analytical work should be factored into the total cost of procurement. This compound is not suitable for applications requiring pre-certified reference standards (e.g., GLP toxicology, clinical bioanalysis) unless the user performs and documents a full characterization.

Application
Selection Property
Validation Focus
EGFR C797S inhibitor screening
Cyclopropanesulfonamide scaffold with class-level kinase inhibition evidence
EGFR C797S biochemical/cell-based potency; purity confirmation before IC₅₀
Conformationally constrained kinase profiling
Cyclopropyl-imposed steric constraint; computed LogP 2.7, TPSA 84 Ų
Kinase panel selectivity; in-house LC-MS purity verification
Cyclopropyl carbinol SAR exploration
Synthetic handle at tertiary alcohol; measurable ΔLogP/ΔMW vs des-cyclopropyl analog
Ligand efficiency tracking; ADME assay interpretation
Procurement due diligence
No vendor analytical data; racemic mixture; final sale policy
In-house QC protocol (HPLC, NMR, chiral analysis) before assay deployment
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